![molecular formula C11H16BrN3O4 B2831765 N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide CAS No. 391228-93-6](/img/structure/B2831765.png)
N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide
Overview
Description
“N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide” is a complex organic compound. It appears to contain a 2-bromo-3-methylbutanoyl group, an ethoxyoxazole group, and a carbohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. It would likely have a significant number of non-H bonds, multiple bonds, and freely rotating bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties such as density, boiling point, vapor pressure, and others could be predicted, but without experimental data, these predictions may not be accurate .Scientific Research Applications
Synthesis of Complex Molecules
Research demonstrates the synthesis of complex molecules such as 1,2,4-triazole, 1,3,4-oxadiazole, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, highlighting the potential of using similar chemical structures in creating compounds with varied biological activities. Such synthetic strategies are vital for the development of new pharmaceuticals and materials (Dawood, Farag, & Abdel‐Aziz, 2005).
Anticancer and Antimicrobial Activities
Studies on compounds incorporating thiazole and 1,3,4-thiadiazole moieties, similar in complexity to N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide, have shown significant anticancer and antimicrobial properties. This suggests potential research applications of N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide in developing new therapeutic agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Novel Synthesis Approaches
The synthesis of new sugar imine molecules and their characterization, as demonstrated in related research, showcases the innovative approaches in chemical synthesis that could be applicable for N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide. Such methodologies could pave the way for its application in creating new compounds with potential biological or material science applications (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Structure-Activity Relationship Studies
The development and structural elucidation of molecules similar to N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide contribute to our understanding of the structure-activity relationships (SARs). These studies are crucial for designing more effective and selective agents, whether for pharmaceutical applications or material sciences (Alotaibi, Mohamed, Abdel-Wahab, Hegazy, Kariuki, & El‐Hiti, 2018).
Mechanism of Action
Target of Action
Related compounds, such as cyclodidepsipeptides, have been found to exhibit inhibitory activities toward α-glucosidase, acyl-coa:cholesterol acyltransferase, xanthine oxidase and platelet aggregation .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function and potentially inhibiting their activity .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, including those involving α-glucosidase, acyl-coa:cholesterol acyltransferase, xanthine oxidase and platelet aggregation .
Result of Action
Related compounds have been found to exhibit antimicrobial, antioxidant, and immunomodulatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide . These factors could include temperature, pH, and the presence of other compounds or enzymes in the body.
Safety and Hazards
properties
IUPAC Name |
N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O4/c1-4-18-7-5-13-11(19-7)10(17)15-14-9(16)8(12)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUFFMKSXHKEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)NNC(=O)C(C(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330947 | |
Record name | N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779632 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | |
CAS RN |
391228-93-6 | |
Record name | N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.